(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester
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Overview
Description
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester is a fluorinated organic compound with the molecular formula C12H7F4NO4 and a molecular weight of 305.18 g/mol. This compound is characterized by the presence of four fluorine atoms, a cyano group, and a malonic acid dimethyl ester moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester typically involves the reaction of 2,3,5,6-tetrafluorobenzonitrile with malonic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Malonic acid derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The cyano group and ester moieties contribute to its reactivity and ability to form covalent bonds with target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,3,5,6-Tetrafluorobenzonitrile: Shares the tetrafluorobenzene core but lacks the malonic acid dimethyl ester moiety.
2,3,5,6-Tetrafluoroterephthalaldehyde: Contains the tetrafluorobenzene core with aldehyde groups instead of the cyano and ester groups.
Uniqueness: (2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester is unique due to the combination of its fluorinated aromatic ring, cyano group, and malonic acid dimethyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-(4-cyano-2,3,5,6-tetrafluorophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO4/c1-20-11(18)6(12(19)21-2)5-9(15)7(13)4(3-17)8(14)10(5)16/h6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZPNLLZEYSXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C(=C1F)F)C#N)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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